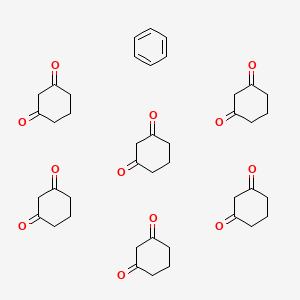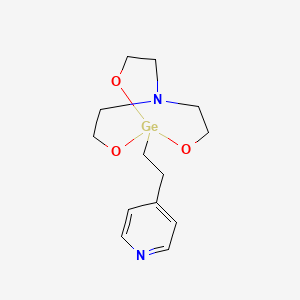
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-(2-(4-pyridinyl)ethyl)- is a complex organogermanium compound This compound belongs to the class of germatranes, which are characterized by a bicyclic structure containing germanium, nitrogen, and oxygen atoms
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)- typically involves the reaction of germanium tetrachloride with tris(hydroxymethyl)aminomethane (TRIS) in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted with 2-(4-pyridinyl)ethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or ethanol, under an inert atmosphere .
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where germanium compounds have shown promise.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially modulating their function .
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(4-pyridinyl)ethyl)- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound contains silicon instead of germanium and has similar structural properties but different reactivity and applications.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: This compound contains boron and is used in different chemical reactions and applications compared to the germanium analog.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane:
Properties
CAS No. |
100446-88-6 |
|---|---|
Molecular Formula |
C13H20GeN2O3 |
Molecular Weight |
324.94 g/mol |
IUPAC Name |
1-(2-pyridin-4-ylethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H20GeN2O3/c1(13-2-5-15-6-3-13)4-14-17-10-7-16(8-11-18-14)9-12-19-14/h2-3,5-6H,1,4,7-12H2 |
InChI Key |
CMRJAQSAJQEZQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


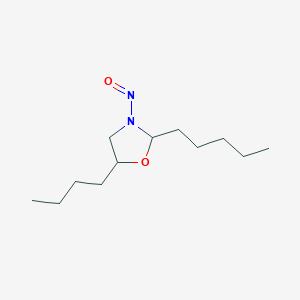

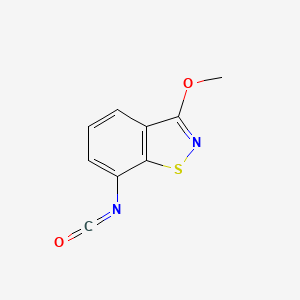
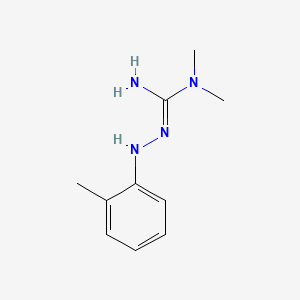
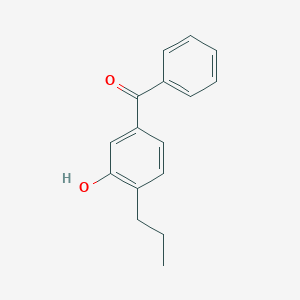
![4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14344187.png)
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
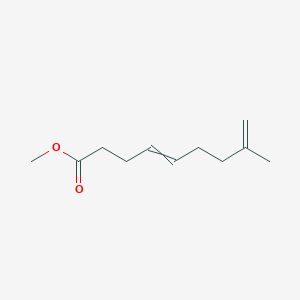
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)

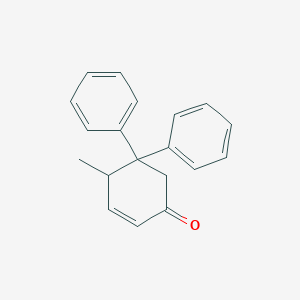
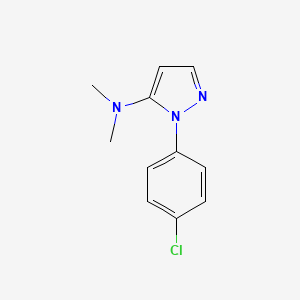
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
